molecular formula C12H15NO4 B14690320 4,6-Dihydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid ethyl ester CAS No. 23824-30-8

4,6-Dihydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid ethyl ester

Cat. No.: B14690320
CAS No.: 23824-30-8
M. Wt: 237.25 g/mol
InChI Key: OAYKONALAFMHSQ-UHFFFAOYSA-N
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Description

4,6-Dihydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid ethyl ester is a complex organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of hydroxyl groups and the isoquinoline core makes this compound a valuable scaffold for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dihydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid ethyl ester typically involves a combination of classical organic reactions. One common method is the Petasis reaction, followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core through cyclization .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dihydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,6-Dihydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dihydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the isoquinoline core allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of certain pathways, such as those involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: The unique combination of hydroxyl groups and the isoquinoline core in 4,6-Dihydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid ethyl ester provides it with distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and materials.

Properties

CAS No.

23824-30-8

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 4,6-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

InChI

InChI=1S/C12H15NO4/c1-2-17-12(16)11-8-4-3-7(14)5-9(8)10(15)6-13-11/h3-5,10-11,13-15H,2,6H2,1H3

InChI Key

OAYKONALAFMHSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2=C(C=C(C=C2)O)C(CN1)O

Origin of Product

United States

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